Product packaging for 6-Phenylfuro[2,3-f][1,3]benzodioxole(Cat. No.:)

6-Phenylfuro[2,3-f][1,3]benzodioxole

Cat. No.: B13783693
M. Wt: 238.24 g/mol
InChI Key: JSARBIWXPAMEFP-UHFFFAOYSA-N
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Description

Contextualization of Furo[2,3-f]ijabbr.comchemicalbook.combenzodioxole within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of medicinal chemistry and materials science. The furo[2,3-f] ijabbr.comchemicalbook.combenzodioxole system is a polycyclic heteroaromatic compound. It is characterized by the fusion of a furan (B31954) ring to a 1,3-benzodioxole (B145889) core. The 1,3-benzodioxole moiety itself is a well-known structural motif found in a plethora of natural products, such as safrole, and is recognized for its diverse biological activities. The incorporation of a furan ring, another prominent heterocycle known for its unique electronic properties and reactivity, creates a more complex and sterically defined molecular framework.

The Furobenzodioxole System: Structural Attributes and Research Interest

The furobenzodioxole scaffold possesses a planar, rigid structure. The fusion of the electron-rich furan and benzodioxole rings results in a unique electronic distribution across the molecule. This electronic character is of interest to chemists as it can influence the compound's reactivity, photophysical properties, and its potential to interact with biological targets. Research interest in such fused systems is often driven by the potential for novel pharmacological activities arising from the combination of two biologically relevant motifs. The specific substitution pattern on the furobenzodioxole core, such as the presence of a phenyl group at the 6-position, is expected to further modulate these properties.

Overview of Research Trajectories Pertaining to 6-Phenylfuro[2,3-f]ijabbr.comchemicalbook.combenzodioxole

Published research specifically detailing the synthesis, properties, and applications of 6-Phenylfuro[2,3-f] ijabbr.comchemicalbook.combenzodioxole is notably scarce. Scientific databases and chemical literature provide limited information on this particular derivative. The existing research landscape for related compounds is more focused on the broader class of 1,3-benzodioxole derivatives, which have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. chemicalbook.comnih.govresearchgate.net The furan scaffold is also a subject of extensive research due to its versatile biological activities. ijabbr.comijabbr.com However, the specific combination represented by the furo[2,3-f] ijabbr.comchemicalbook.combenzodioxole ring system, and particularly the 6-phenyl substituted variant, remains a largely unexplored area of chemical space. A structurally similar compound, Furo[2,3-f]-1,3-benzodioxole, 6-methyl-7-phenyl-, has been cataloged, indicating that compounds with this core structure have been synthesized, though detailed studies are not widely available. guidechem.com

Rationale for Advanced Academic Investigation of 6-Phenylfuro[2,3-f]ijabbr.comchemicalbook.combenzodioxole

The rationale for a more in-depth academic investigation into 6-Phenylfuro[2,3-f] ijabbr.comchemicalbook.combenzodioxole stems from several key points:

Structural Novelty: The fused furobenzodioxole system represents a unique chemical scaffold that is underexplored. The introduction of a phenyl substituent at the 6-position adds another layer of chemical diversity and potential for interesting molecular interactions.

Potential for Biological Activity: Given the known biological activities of both the 1,3-benzodioxole and furan moieties, their combination in a fused system could lead to novel or enhanced pharmacological properties. nih.govijabbr.comnih.gov

Scaffold for Library Synthesis: The furobenzodioxole core could serve as a versatile template for the synthesis of a library of derivatives with varying substitution patterns. These libraries could then be screened for a range of biological activities, potentially leading to the discovery of new lead compounds for drug development.

Advancement of Synthetic Methodologies: The development of efficient and regioselective synthetic routes to 6-Phenylfuro[2,3-f] ijabbr.comchemicalbook.combenzodioxole and its analogs would be a valuable contribution to the field of synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B13783693 6-Phenylfuro[2,3-f][1,3]benzodioxole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

6-phenylfuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C15H10O3/c1-2-4-10(5-3-1)12-6-11-7-14-15(17-9-16-14)8-13(11)18-12/h1-8H,9H2

InChI Key

JSARBIWXPAMEFP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 6 Phenylfuro 2,3 F 1 2 Benzodioxole and Its Analogs

Retrosynthetic Analysis of the 6-Phenylfuro[2,3-f]researchgate.netnih.govbenzodioxole Framework

A plausible retrosynthetic analysis of 6-Phenylfuro[2,3-f] researchgate.netnih.govbenzodioxole suggests that the molecule can be disconnected in several ways to reveal simpler, more accessible precursors. A primary disconnection can be made at the furan (B31954) ring, suggesting a strategy where the furan moiety is constructed onto a pre-existing benzodioxole core. This approach prioritizes the stability and availability of the benzodioxole starting material.

Further disconnection of the phenyl group at the C-6 position points towards a late-stage C-H activation/arylation or a cross-coupling reaction on a functionalized furo[2,3-f] researchgate.netnih.govbenzodioxole intermediate. This strategy allows for the introduction of various aryl groups, providing a divergent route to a range of analogs.

Alternatively, the furan ring could be formed through a cyclization reaction involving precursors that already contain the C-6 phenyl substituent. This convergent approach might offer better control over the regiochemistry of the final product. The key synthons identified through this analysis are typically substituted 1,3-benzodioxoles and reagents that can provide the necessary carbon atoms for the furan ring, along with a phenyl group donor.

Classical and Contemporary Approaches to Furo[2,3-f]researchgate.netnih.govbenzodioxole Core Synthesis

The synthesis of the core furo[2,3-f] researchgate.netnih.govbenzodioxole ring system can be approached through various classical and contemporary organic chemistry reactions. These methods primarily focus on the construction of the furan ring onto the benzodioxole scaffold.

Cyclization Reactions in Furobenzodioxole Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of the furan ring. A common approach involves the use of a substituted benzodioxole bearing a side chain that can undergo cyclization. For instance, a 5-hydroxy-1,3-benzodioxole derivative could be alkylated with a propargyl halide, followed by a transition-metal-catalyzed cyclization of the resulting ether to form the furan ring. Palladium-catalyzed processes have been shown to be effective in similar systems, promoting the formation of the C-O bond and subsequent ring closure. unipr.it

Another approach involves the cyclization of a hydroxy acetal precursor. For example, a 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoate can undergo an acid-catalyzed cyclization to form a dihydrobenzofuran derivative, which can then be oxidized to the aromatic furan. researchgate.net While this example pertains to a benzofuran, the principle can be adapted to the furo[2,3-f] researchgate.netnih.govbenzodioxole system by starting with an appropriately substituted 1,3-benzodioxole (B145889) derivative.

Tandem reactions, such as a diazotization/cyclization sequence, have also been employed for the synthesis of fused heterocyclic systems, offering a streamlined approach to complex molecules. nih.gov

Annulation Strategies for Furo[2,3-f]researchgate.netnih.govbenzodioxole Ring System Elaboration

Annulation reactions provide another avenue for the construction of the furo[2,3-f] researchgate.netnih.govbenzodioxole ring system. These strategies involve the fusion of a new ring onto the benzodioxole core in a single synthetic operation. N-heterocyclic carbene (NHC) catalyzed annulation reactions, for instance, have been used to synthesize various heterocyclic compounds. nih.gov An NHC-catalyzed [4+1] annulation of a para-quinone methide derived from a benzodioxole with an appropriate C1 synthon could potentially construct the furan ring. chim.it

Dehydrogenative annulation reactions, which form cyclic structures through the formation of new bonds with the concomitant loss of hydrogen, represent a modern and atom-economical approach. d-nb.info An organocatalyzed electrochemical dehydrogenative annulation of an alkene with a catechol derivative could, in principle, be adapted to form the furan ring on the benzodioxole core.

Targeted Synthesis of 6-Phenylfuro[2,3-f]researchgate.netnih.govbenzodioxole

The targeted synthesis of 6-Phenylfuro[2,3-f] researchgate.netnih.govbenzodioxole requires specific strategies for the introduction of the phenyl group at the C-6 position of the heterocyclic framework.

Strategies for Introducing the Phenyl Moiety at the C-6 Position

The introduction of the phenyl group at the C-6 position can be achieved through several methods, largely depending on the timing of its introduction in the synthetic sequence.

One of the most powerful and widely used methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. worldresearchersassociations.comresearchgate.net This reaction would involve the coupling of a 6-halo-furo[2,3-f] researchgate.netnih.govbenzodioxole with phenylboronic acid in the presence of a palladium catalyst and a base. The requisite 6-halo derivative could be prepared from the parent furo[2,3-f] researchgate.netnih.govbenzodioxole via electrophilic halogenation.

Table 1: Conditions for Suzuki-Miyaura Coupling Reactions on Aryl Halides
CatalystLigandBaseSolventTypical Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O70-95
PdCl₂(dppf)dppfK₃PO₄Dioxane80-98
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O85-99

Another contemporary approach is the direct C-H arylation. This method avoids the pre-functionalization of the furobenzodioxole core and directly couples a C-H bond with an aryl halide or its equivalent. Palladium catalysts are commonly employed for this transformation, often in the presence of an oxidant. researchgate.net The regioselectivity of the C-H arylation would be a critical factor to control in this approach.

Table 2: Conditions for Direct C-H Arylation Reactions
CatalystLigandOxidant/AdditiveSolventTypical Yield (%)
Pd(OAc)₂NoneAg₂CO₃TFA50-80
PdCl₂(dppf)dppfCu(OAc)₂DMF60-85
[Ru(p-cymene)Cl₂]₂NoneAgSbF₆DCE65-90

Alternatively, the phenyl group can be introduced at an earlier stage of the synthesis. For example, starting with a 6-phenyl-1,3-benzodioxole derivative and then constructing the furan ring would be a convergent approach.

Derivatization and Functionalization of 6-Phenylfuro[2,3-f]ijpcbs.comjk-sci.combenzodioxole

The structure of 6-Phenylfuro[2,3-f] jk-sci.combenzodioxole presents two primary domains for chemical modification: the fused heterocyclic system and the C-6 phenyl ring.

The Furo[2,3-f] jk-sci.combenzodioxole core is an electron-rich aromatic system. The presence of oxygen atoms in both the furan and dioxole rings increases the nucleophilicity of the heterocyclic core, making it susceptible to electrophilic aromatic substitution. The directing effects of the fused rings and the oxygen atoms dictate the position of substitution.

Key regioselective functionalization reactions for such electron-rich heterocycles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) jk-sci.comwikipedia.orgorganic-chemistry.orgcambridge.org. For the furo[2,3-f] jk-sci.combenzodioxole system, the electrophilic attack is predicted to occur at a position activated by the heterocyclic oxygen atoms. The resulting aldehyde is a versatile intermediate for further transformations, such as conversion to carboxylic acids, amines, or for use in condensation reactions.

Halogenation: The introduction of halogen atoms (Br, Cl, I) can be achieved using various halogenating agents tcichemicals.com. These halogenated derivatives are valuable precursors for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of new carbon-carbon bonds researchgate.netresearchgate.netmit.edutcichemicals.comnih.gov. The regioselectivity of halogenation is influenced by the electronic nature of the heterocyclic core.

Nitration: The introduction of a nitro group (-NO2) is a common electrophilic aromatic substitution. Nitration of the benzodioxole moiety is a known transformation nih.gov. The reaction conditions must be carefully controlled to avoid over-oxidation or side reactions due to the sensitivity of the electron-rich ring system. The resulting nitro compounds can be subsequently reduced to amino groups, providing a handle for a wide range of further derivatization.

The precise position of functionalization on the furo[2,3-f] jk-sci.combenzodioxole core is determined by the combined directing effects of the fused furan and benzodioxole rings, which generally direct electrophiles to specific positions on the benzene (B151609) ring portion of the core.

The phenyl ring at the 6-position of the furo[2,3-f] jk-sci.combenzodioxole core can also undergo electrophilic aromatic substitution. The furo[2,3-f] jk-sci.combenzodioxole moiety itself acts as a substituent on this phenyl ring, influencing the regioselectivity of the substitution.

The heterocyclic core is generally considered an electron-donating group due to the presence of oxygen lone pairs that can be delocalized into the aromatic system. Therefore, it is expected to be an ortho-, para-director pressbooks.publibretexts.orgorganicchemistrytutor.com. This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the point of attachment to the heterocyclic core.

Common functionalization reactions at the phenyl substituent include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the para-position to minimize steric hindrance.

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst, which would also favor ortho- and para-substitution.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. Acylation is generally preferred as it is less prone to polyalkylation and rearrangement. The reaction is typically directed to the para-position.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group, again expected at the ortho- and para-positions.

The relative ratio of ortho to para substitution is influenced by steric factors; the bulky furo[2,3-f] jk-sci.combenzodioxole substituent may hinder attack at the ortho positions, leading to a higher proportion of the para-substituted product youtube.com.

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the derivatization of 6-Phenylfuro[2,3-f] jk-sci.combenzodioxole.

For cross-coupling reactions , particularly the Suzuki-Miyaura coupling, palladium-based catalysts are predominantly used. These reactions are fundamental for creating the C-C bond between the furobenzodioxole core and the phenyl group, or for further functionalization of halogenated derivatives. A typical system involves a palladium source, a phosphine ligand, and a base.

Reaction TypeCatalyst/ReagentLigandBaseSolventTypical Conditions
Suzuki-Miyaura CouplingPdCl2(PPh3)2, Pd(OAc)2PPh3, SPhosK2CO3, K3PO4, Cs2CO3Dioxane, Toluene, DMFInert atmosphere, 80-110 °C
Vilsmeier-Haack FormylationPOCl3--DMF (reagent and solvent)0 °C to room temperature
Friedel-Crafts AcylationAlCl3, FeCl3--CS2, DichloromethaneAnhydrous, 0 °C to reflux
NitrationHNO3-H2SO4 (catalyst)-0-10 °C

For electrophilic aromatic substitutions , the conditions vary depending on the specific reaction. Nitration typically requires strong acids, while Friedel-Crafts reactions utilize Lewis acid catalysts under anhydrous conditions. The Vilsmeier-Haack reaction uses the in-situ generated Vilsmeier reagent from DMF and an acid chloride like POCl3 jk-sci.com.

Chemical Reactivity and Mechanistic Investigations of 6 Phenylfuro 2,3 F 1 2 Benzodioxole

Electrophilic Aromatic Substitution Reactions of 6-Phenylfuro[2,3-f]cdnsciencepub.comnih.govbenzodioxole

The furo[2,3-f] cdnsciencepub.comnih.govbenzodioxole core is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). Both the furan (B31954) and benzodioxole rings are considered activating systems. wikipedia.orgorganicchemistrytutor.com The furan ring, in particular, is known to be significantly more reactive than benzene (B151609) towards electrophiles. msu.edu

The regioselectivity of SEAr reactions on the 6-Phenylfuro[2,3-f] cdnsciencepub.comnih.govbenzodioxole scaffold is directed by the combined influence of the fused rings and the phenyl substituent. The most probable sites for electrophilic attack are the positions on the furan and benzodioxole rings that lead to the most stable cationic intermediates (arenium ions). For five-membered heterocycles like furan, substitution typically occurs at the position adjacent to the heteroatom (the α-position). organicchemistrytutor.com In this fused system, the C4 and C7 positions are the most activated sites. The oxygen atoms of the dioxole group and the furan ring donate electron density via resonance, stabilizing the positive charge that develops during the reaction mechanism.

Common electrophilic substitution reactions expected to proceed readily on this scaffold include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com Due to the high reactivity of the nucleus, mild reaction conditions would likely be required to prevent polymerization or the formation of multiple substitution products. msu.edu

Table 1: Predicted Regioselectivity and Conditions for Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)Rationale for Regioselectivity
BrominationBr2 in CCl4 or N-Bromosuccinimide (NBS)4-Bromo- and/or 7-Bromo-6-phenylfuro[2,3-f] cdnsciencepub.comnih.govbenzodioxoleHigh activation of the C4 and C7 positions by the adjacent oxygen atoms, leading to stabilized arenium ion intermediates.
NitrationHNO3/CH3COOH4-Nitro- and/or 7-Nitro-6-phenylfuro[2,3-f] cdnsciencepub.comnih.govbenzodioxoleMilder nitrating conditions are required to avoid oxidative degradation of the electron-rich furan and dioxole rings.
Friedel-Crafts AcylationCH3COCl / SnCl44-Acetyl- and/or 7-Acetyl-6-phenylfuro[2,3-f] cdnsciencepub.comnih.govbenzodioxoleThe use of a mild Lewis acid is predicted to favor selective acylation at the most nucleophilic sites.

Nucleophilic Reactions Involving 6-Phenylfuro[2,3-f]cdnsciencepub.comnih.govbenzodioxole

The electron-rich nature of the 6-Phenylfuro[2,3-f] cdnsciencepub.comnih.govbenzodioxole ring system makes it generally unreactive towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. gcwgandhinagar.com

For nucleophilic substitution to occur on this scaffold, it would first need to be functionalized with a suitable leaving group (e.g., a halogen) at one of its aromatic positions. Even then, the reaction would likely require harsh conditions unless a strongly activating group, such as a nitro group, is also present on the ring to stabilize the negative charge of the Meisenheimer intermediate. Without such modifications, direct nucleophilic attack on the C-H bonds of the parent compound is not a feasible pathway.

Oxidation and Reduction Pathways of the 6-Phenylfuro[2,3-f]cdnsciencepub.comnih.govbenzodioxole System

The fused heterocyclic system possesses moieties susceptible to both oxidation and reduction. The furan ring is known to be sensitive to strong oxidizing agents and can undergo ring-opening or cycloaddition reactions. researchgate.net For instance, photooxygenation of substituted furans can lead to the formation of endoperoxides. Milder oxidation, perhaps targeting a benzylic position if one were present, would require more selective reagents.

Conversely, the aromatic rings can be reduced under specific conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) would likely reduce the furan double bond and the phenyl ring, but typically requires high pressures and temperatures. A Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) could potentially reduce the benzene portion of the benzodioxole ring, as this reaction is effective for electron-rich aromatic systems.

Reaction Kinetics and Thermodynamic Analysis of 6-Phenylfuro[2,3-f]cdnsciencepub.comnih.govbenzodioxole Chemical Processes

Experimental kinetic and thermodynamic data for reactions involving 6-Phenylfuro[2,3-f] cdnsciencepub.comnih.govbenzodioxole are not available. However, the principles governing these aspects can be discussed.

For the electrophilic aromatic substitution reactions described in section 3.1, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. masterorganicchemistry.com The stability of this intermediate directly influences the activation energy of the reaction. The high electron density of the furo[2,3-f] cdnsciencepub.comnih.govbenzodioxole system is expected to stabilize this cationic intermediate, leading to reaction rates significantly faster than that of benzene. Kinetically, attack at the C4 or C7 positions is favored because the resulting positive charge is well-delocalized across the furan and dioxole oxygen atoms.

In the absence of experimental data, modern computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms and energetics. nih.gov DFT calculations could be employed to model the transition states and intermediates for various reaction pathways, providing quantitative estimates of activation barriers (kinetics) and reaction energies (thermodynamics). Such studies would be invaluable in precisely predicting the regioselectivity and feasibility of the chemical processes discussed.

Investigation of Reaction Mechanisms for 6-Phenylfuro[2,3-f]worldresearchersassociations.comresearchgate.netbenzodioxole

Detailed research findings and data tables regarding the mechanistic investigations of 6-Phenylfuro[2,3-f] worldresearchersassociations.comresearchgate.netbenzodioxole are not available in the reviewed sources. Consequently, a discussion on the specific reaction mechanisms for this compound cannot be provided.

Advanced Spectroscopic and Structural Characterization of 6 Phenylfuro 2,3 F 1 2 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Elucidation of 6-Phenylfuro[2,3-f]nih.govbenzodioxole

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 6-Phenylfuro[2,3-f] nih.govbenzodioxole, distinct signals are expected for the protons on the phenyl ring, the furobenzodioxole core, and the methylenedioxy group.

The aromatic region (typically δ 7.0-8.5 ppm) would feature complex multiplets corresponding to the protons of the phenyl substituent and the benzodioxole and furan (B31954) rings. The protons of the phenyl group would appear as multiplets, with the exact chemical shifts influenced by their position relative to the furobenzodioxole system. The protons on the fused ring system would also exhibit characteristic shifts and coupling patterns. A key feature would be a distinct singlet around δ 6.0 ppm, characteristic of the two equivalent protons of the methylenedioxy (-O-CH₂-O-) group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 6-Phenylfuro[2,3-f] nih.govbenzodioxole

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H (ortho) 7.6 - 7.8 m
Phenyl-H (meta) 7.3 - 7.5 m
Phenyl-H (para) 7.2 - 7.4 m
Furan-H 7.0 - 7.5 s
Benzodioxole-H 6.8 - 7.1 m

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms). The spectrum for 6-Phenylfuro[2,3-f] nih.govbenzodioxole would show a number of signals in the aromatic region (δ 100-160 ppm) corresponding to the carbons of the phenyl ring and the fused furobenzodioxole core. The carbon of the methylenedioxy group is expected to appear as a distinct signal around δ 101 ppm. Quaternary carbons, those not attached to any protons, would typically show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 6-Phenylfuro[2,3-f] nih.govbenzodioxole

Carbon Predicted Chemical Shift (δ, ppm)
Phenyl (quaternary) 130 - 135
Phenyl (CH) 125 - 130
Furobenzodioxole (quaternary, C-O) 145 - 160
Furobenzodioxole (quaternary) 115 - 130
Furobenzodioxole (CH) 100 - 115

Note: These are estimated values. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

To assemble the complete molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of protons within the phenyl ring and the aromatic protons on the furobenzodioxole core.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for instance, establishing the connection between the phenyl ring and the furan ring, and linking the protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the spatial arrangement and stereochemistry of the molecule.

Vibrational Spectroscopy Applications in 6-Phenylfuro[2,3-f]nih.govbenzodioxole Research

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. Each functional group has a characteristic set of vibrations, making these techniques excellent for functional group identification and structural fingerprinting.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of 6-Phenylfuro[2,3-f] nih.govbenzodioxole would display a series of characteristic absorption bands that confirm the presence of its key structural components. Key expected absorptions include C-H stretching from the aromatic rings, C=C stretching within the aromatic systems, and the characteristic C-O stretching of the ether groups in the furan and dioxole rings. The methylenedioxy group also gives rise to specific C-H and C-O stretching and bending vibrations.

Table 3: Predicted FT-IR Absorption Bands for 6-Phenylfuro[2,3-f] nih.govbenzodioxole

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
2900 - 2850 C-H Stretch Methylenedioxy (-CH₂-)
1620 - 1450 C=C Stretch Aromatic Rings
1250 - 1000 C-O Stretch Aryl ethers, Dioxole
950 - 900 O-CH₂-O Bend Methylenedioxy

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the elemental formula of 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole. The molecular formula for this compound is C₁₅H₁₀O₃. HRMS can distinguish this formula from other isobaric compounds (those with the same nominal mass but different elemental compositions) by measuring the exact mass to several decimal places.

The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). A comparison between the calculated and experimentally measured mass provides confirmation of the molecular formula, with deviations typically being less than 5 parts per million (ppm).

Table 1: HRMS Data for 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole

Parameter Value
Molecular Formula C₁₅H₁₀O₃
Calculated Exact Mass 238.06299 Da
Ionization Mode Electrospray (ESI) or APCI

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural framework of the molecule. In an MS/MS experiment, the molecular ion ([M]⁺˙ at m/z 238) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the atoms within the molecule.

The fragmentation of 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole is expected to proceed through pathways characteristic of its core moieties: the benzodioxole, furan, and phenyl rings. Key fragmentation steps for benzodioxole derivatives often involve the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or carbon monoxide (CO). massbank.eu The stability of the aromatic systems dictates the primary fragmentation routes.

Table 2: Plausible MS/MS Fragmentation Pattern for 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
238.06 210.07 CO Loss of carbonyl from furan ring
238.06 208.05 CH₂O Loss of formaldehyde from dioxole ring
238.06 181.07 C₃H₃O Fission of the furan ring
238.06 161.06 C₆H₅ Loss of the phenyl substituent
210.07 182.07 CO Subsequent loss of a second carbonyl

Electronic Absorption and Emission Spectroscopic Characterization of 6-Phenylfuro[2,3-f]researchgate.netnist.govbenzodioxole

Electronic spectroscopy provides insight into the photophysical behavior of a molecule, governed by the transitions of electrons between different energy levels upon absorption of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole, the absorption bands are typically attributed to π → π* and n → π* electronic transitions within the extended conjugated system. researchgate.net The fusion of the furan, phenyl, and benzodioxole rings creates a large chromophore, which is expected to result in absorption maxima at longer wavelengths (a red shift) compared to the individual parent heterocycles. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has been excited to a higher electronic state. Key properties determined from this technique include the emission maximum (λₑₘ), the fluorescence quantum yield (Φբ), and the fluorescence lifetime (τ). The quantum yield represents the efficiency of the emission process (photons emitted per photon absorbed), while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. diva-portal.org The difference between the absorption maximum (λₐᵦₛ) and the emission maximum (λₑₘ) is known as the Stokes shift. Compounds with extended π-systems, such as 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole, are often fluorescent.

Table 3: Representative Photophysical Properties of Aromatic Heterocycles

Property Description Expected Characteristics for 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole
Absorption Maxima (λₐᵦₛ) Wavelengths of maximum light absorption. Multiple bands in the UV region (e.g., 250-380 nm) corresponding to π → π* transitions.
Emission Maximum (λₑₘ) Wavelength of maximum fluorescence intensity. Expected in the near-UV or visible region, shifted to a longer wavelength than λₐᵦₛ.
Stokes Shift Energy difference between absorption and emission maxima. A positive value, characteristic of fluorescent molecules.
Quantum Yield (Φբ) Efficiency of fluorescence (emitted/absorbed photons). Value between 0 and 1, dependent on molecular rigidity and solvent.

| Fluorescence Lifetime (τ) | Duration of the excited state. | Typically in the nanosecond (ns) range for organic fluorophores. |

X-ray Crystallography for Solid-State Structural Determination of 6-Phenylfuro[2,3-f]researchgate.netnist.govbenzodioxole

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. mdpi.com

For 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole, a crystallographic analysis would reveal:

Planarity: The degree of planarity of the fused furo[2,3-f] researchgate.netnist.govbenzodioxole ring system.

Conformation: The dihedral angle between the plane of the phenyl substituent and the fused heterocyclic core. This angle is crucial for understanding the extent of electronic conjugation between the two moieties.

Intermolecular Interactions: The packing of molecules in the crystal lattice, identifying non-covalent interactions such as π-π stacking or C-H···π interactions, which stabilize the crystal structure. nih.gov

While a specific crystal structure for 6-Phenylfuro[2,3-f] researchgate.netnist.govbenzodioxole is not publicly available, data from related benzodioxole-containing structures provide a template for the type of information that would be obtained. nih.govresearchgate.net

Table 4: Representative Crystallographic Data Parameters

Parameter Description Example Data from a Related Structure (C₁₄H₉NO₂S) nih.gov
Crystal System The symmetry class of the crystal lattice. Orthorhombic
Space Group The specific symmetry group of the crystal. Pca2₁
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 6.3356 Å, b = 16.3222 Å, c = 22.0471 Å
Volume (V) The volume of the unit cell. 2279.91 ų
Molecules per Unit Cell (Z) The number of molecules in one unit cell. 8

| Key Dihedral Angle | e.g., Angle between aromatic planes. | 7.1° |

Crystal Packing and Intermolecular Interactions

Research on related 1,3-benzodioxole (B145889) derivatives often reveals the presence of various intermolecular interactions that influence their crystal packing. However, the specific nature and arrangement of the fused furo[2,3-f] ring system and the phenyl substituent at the 6-position would uniquely dictate the packing motif of the title compound. Therefore, direct extrapolation from other derivatives would not provide a scientifically accurate representation.

Based on the conducted searches, there is no specific scientific literature available detailing the computational and theoretical chemistry of the exact compound “6-Phenylfuro[2,3-f] nih.govwikipedia.orgbenzodioxole”. The search results provide general information on computational methods like Density Functional Theory (DFT), ab initio, and semi-empirical methods, as well as studies on related but structurally distinct benzodioxole derivatives. However, no papers focusing on the quantum chemical calculations, molecular geometry, conformational analysis, or electronic properties specifically for 6-Phenylfuro[2,3-f] nih.govwikipedia.orgbenzodioxole could be found.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection while strictly adhering to the subject compound. Fulfilling the request would require fabricating data, which is contrary to the core instructions of providing accurate, source-based information.

Computational and Theoretical Chemistry of 6 Phenylfuro 2,3 F 1 2 Benzodioxole

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO) of 6-Phenylfuro[2,3-f][1][2]benzodioxole

Charge Distribution and Electrostatic Potentials

The charge distribution and electrostatic potential are fundamental properties that dictate the chemical reactivity and intermolecular interactions of a molecule. For 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole, computational methods such as Density Functional Theory (DFT) are employed to model these characteristics.

The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. In a typical MESP map, regions of negative potential, often colored red or yellow, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack.

The electrostatic potential at the nuclei can also be used as a quantitative descriptor of reactivity. For instance, a linear relationship has been observed between the electrostatic potential at the carbonyl oxygen and the energy of hydrogen-bond formation in a series of carbonyl molecules. researchgate.net

Spectroscopic Property Simulations for 6-Phenylfuro[2,3-f]nih.govresearchgate.netbenzodioxole

Computational simulations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules like 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole, providing a direct link between molecular structure and experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov

The prediction of chemical shifts for furan (B31954) derivatives can be estimated using substituent chemical shifts (SCS). stenutz.eu For 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole, the chemical shifts of the protons and carbons in the furan, benzodioxole, and phenyl rings would be calculated. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C being achievable with modern computational approaches. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole This table presents illustrative data of what a DFT calculation might yield and is not based on actual simulation of the specific molecule.

Atom Predicted Chemical Shift (ppm)
H-2 7.15
H-4 6.98
H-5 7.65
H-7 6.90
H-8 6.85
Phenyl-H (ortho) 7.50
Phenyl-H (meta) 7.40
Phenyl-H (para) 7.30
C-2 125.0
C-3a 145.2
C-4 108.5
C-5 118.3
C-6 135.8
C-6a 150.1
C-7 105.6
C-8 101.2
C-8a 148.9
Phenyl-C (ipso) 131.5
Phenyl-C (ortho) 128.9
Phenyl-C (meta) 129.5

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. researchgate.netresearchgate.net These simulations are invaluable for assigning experimental vibrational bands to specific molecular motions. nih.gov

For 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole, the simulated spectra would reveal characteristic vibrational modes for the furan, benzodioxole, and phenyl moieties. For instance, C-H stretching vibrations of the aromatic rings would appear in the 3000-3100 cm⁻¹ region, while C-O-C stretching vibrations of the furo and dioxole rings would be observed at lower frequencies. The phenyl ring substitution would also give rise to characteristic bands.

Table 2: Hypothetical Predicted IR and Raman Vibrational Frequencies for Key Modes of 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole This table presents illustrative data of what a DFT calculation might yield and is not based on actual simulation of the specific molecule.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3080 3075
Furan Ring Breathing 1580 1585
Benzodioxole Ring Breathing 1490 1495
Phenyl Ring C=C Stretch 1605 1610
C-O-C Asymmetric Stretch 1250 1245

Time-dependent DFT (TD-DFT) is the most common method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. arxiv.orgrsc.org These calculations provide information about the electronic transitions between molecular orbitals. For 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π-π* transitions within the conjugated aromatic system. researchgate.net

The presence of the phenyl group and the extended conjugation of the furobenzodioxole system are expected to influence the position of the absorption maxima. TD-DFT can also be used to investigate the nature of the excited states and to predict fluorescence wavelengths, which is crucial for understanding the photophysical properties of the molecule. nih.gov

Table 3: Hypothetical Predicted UV-Vis Absorption and Fluorescence Maxima for 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole This table presents illustrative data of what a TD-DFT calculation might yield and is not based on actual simulation of the specific molecule.

Spectrum Predicted Wavelength (nm) Corresponding Transition
UV-Vis Absorption 285 π → π* (HOMO → LUMO)
UV-Vis Absorption 250 π → π* (HOMO-1 → LUMO)

Molecular Dynamics Simulations of 6-Phenylfuro[2,3-f]nih.govresearchgate.netbenzodioxole and its Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov For bioactive molecules, MD simulations are crucial for understanding how they interact with biological targets such as proteins or nucleic acids. rsc.org

An MD simulation of 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole could be performed to study its conformational landscape, identifying the most stable geometries and the energy barriers between them. If this molecule is being investigated for its biological activity, MD simulations can be used to model its binding to a target protein, revealing key interactions that stabilize the complex and providing a basis for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for 6-Phenylfuro[2,3-f]nih.govresearchgate.netbenzodioxole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com For derivatives of 6-Phenylfuro[2,3-f] nih.govresearchgate.netbenzodioxole, a QSAR study would involve a series of analogues with varying substituents on the phenyl or furobenzodioxole rings. researchgate.net

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical representations of the chemical structure. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or artificial neural network (ANN), is used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Structure Activity Relationship Sar and Molecular Mechanisms of Action of 6 Phenylfuro 2,3 F 1 2 Benzodioxole

Exploration of Molecular Targets and Binding Interactions of 6-Phenylfuro[2,3-f]chemicalbook.comnih.govbenzodioxole

There is no specific information available in the reviewed literature regarding the molecular targets and binding interactions of 6-Phenylfuro[2,3-f] chemicalbook.comnih.govbenzodioxole.

Receptor Binding Studies and Affinities

No receptor binding studies or affinity data for 6-Phenylfuro[2,3-f] chemicalbook.comnih.govbenzodioxole have been reported in the scientific literature.

Enzyme Inhibition/Activation Studies (at the molecular/cellular level)

Specific enzyme inhibition or activation studies for 6-Phenylfuro[2,3-f] chemicalbook.comnih.govbenzodioxole are not available. However, studies on other 1,3-benzodioxole (B145889) derivatives have shown potential inhibitory effects on various enzymes. For instance, certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.

Structure-Activity Relationships of 6-Phenylfuro[2,3-f]chemicalbook.comnih.govbenzodioxole Analogs

Without specific data on 6-Phenylfuro[2,3-f] chemicalbook.comnih.govbenzodioxole and its analogs, a detailed structure-activity relationship analysis is not possible.

Impact of Substituent Effects on Molecular Interactions

Information regarding the impact of substituent effects on the molecular interactions of 6-Phenylfuro[2,3-f] chemicalbook.comnih.govbenzodioxole analogs is not available in the current body of scientific literature.

Conformational Dynamics and Their Influence on Activity

There are no studies available that explore the conformational dynamics of 6-Phenylfuro[2,3-f] chemicalbook.comnih.govbenzodioxole and their influence on its biological activity.

Mechanistic Investigations at the Molecular and Cellular Levels

No mechanistic investigations at the molecular and cellular levels have been published for 6-Phenylfuro[2,3-f] chemicalbook.comnih.govbenzodioxole.

Molecular Docking and Dynamics for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for elucidating the specific interactions between a ligand and its target protein at the atomic level.

The stability of the ligand-receptor complex is maintained by a network of non-covalent interactions:

Hydrogen Bonding: The oxygen atoms of the benzodioxole and furan (B31954) rings are potential hydrogen bond acceptors, capable of forming hydrogen bonds with donor residues in the binding pocket of the target protein.

Hydrophobic Interactions: The phenyl group and the aromatic core of the molecule are hydrophobic and are likely to engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket.

Interaction TypePotential Residues InvolvedContribution to Binding
Hydrogen Bonding Serine, Threonine, TyrosineDirectional interactions that enhance specificity and affinity.
Hydrophobic Interactions Leucine, Isoleucine, Valine, PhenylalanineMajor driving force for binding, driven by the displacement of water molecules.
van der Waals Forces All residues in close proximityContribute to the overall stability and complementarity of the ligand-receptor interface.

This table provides a general summary of potential molecular interactions. The specific residues involved would depend on the actual target protein of 6-Phenylfuro[2,3-f]benzodioxole.

The binding of a ligand to its receptor is often accompanied by conformational changes in both the ligand and the protein. These changes are crucial for the activation or inhibition of the receptor's function. In the case of 6-Phenylfuro[2,3-f]benzodioxole binding to a receptor like TIR1, it is plausible that the binding event induces a conformational shift in the receptor that enhances its affinity for downstream signaling partners, such as the Aux/IAA proteins. This induced-fit mechanism is a common feature of ligand-receptor interactions and is essential for the specificity and efficacy of biological signaling. Molecular dynamics simulations can provide insights into these dynamic changes, revealing how the binding of the ligand can allosterically modulate the receptor's activity.

Proteomic and Metabolomic Approaches to Uncover 6-Phenylfuro[2,3-f]nih.govnajah.edubenzodioxole Cellular Effects

Without experimental data, it is impossible to detail the cellular effects of this compound. Proteomic studies, which investigate the large-scale expression of proteins, and metabolomic studies, which analyze the complete set of small-molecule metabolites, have not been published for 6-Phenylfuro[2,3-f] nih.govnajah.edubenzodioxole. Such studies would be essential to understand its impact on cellular pathways and networks.

Rational Design Strategies Based on SAR of 6-Phenylfuro[2,3-f]nih.govnajah.edubenzodioxole Derivatives

Rational drug design is contingent on having initial data, particularly from Structure-Activity Relationship (SAR) studies. SAR explores how the chemical structure of a compound relates to its biological activity. As no SAR data for 6-Phenylfuro[2,3-f] nih.govnajah.edubenzodioxole derivatives are available, a discussion on rational design strategies for this specific scaffold cannot be formulated.

Potential Applications and Role As a Chemical Probe

6-Phenylfuro[2,3-f]benzodioxole as a Synthetic Intermediate for Complex Molecules

There is currently no specific information available in scientific literature detailing the use of 6-Phenylfuro[2,3-f]benzodioxole as a synthetic intermediate for the construction of more complex molecules. While the 1,3-benzodioxole (B145889) ring system is a common starting material in organic synthesis, the specific reactivity and synthetic utility of the 6-phenylfuro[2,3-f]benzodioxole scaffold have not been reported.

Application of 6-Phenylfuro[2,3-f]benzodioxole in Materials Science and Engineering

Detailed research on the application of 6-Phenylfuro[2,3-f]benzodioxole in materials science and engineering is not present in the available literature.

There are no published studies investigating the properties or potential applications of 6-Phenylfuro[2,3-f]benzodioxole in the field of organic electronics or optoelectronic devices. Its suitability as a component in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic cells remains unexamined.

Information regarding the use of 6-Phenylfuro[2,3-f]benzodioxole in polymer chemistry, either as a monomer or an additive for composites, is not available.

6-Phenylfuro[2,3-f]benzodioxole as a Mechanistic Probe in Biological Systems (non-therapeutic)

There is no documented use of 6-Phenylfuro[2,3-f]benzodioxole as a mechanistic probe to investigate biological systems in a non-therapeutic context.

Development of 6-Phenylfuro[2,3-f]benzodioxole as a Scaffold for Agrochemicals or Research Tools

While derivatives of 1,3-benzodioxole have been explored as scaffolds for agrochemicals, such as auxin receptor agonists, there is no specific research on the development of 6-Phenylfuro[2,3-f]benzodioxole for these purposes. Its potential as a foundational structure for new herbicides, pesticides, or other agricultural research tools has not been reported.

Future Research Directions and Concluding Perspectives on 6 Phenylfuro 2,3 F 1 2 Benzodioxole

Unexplored Synthetic Routes for 6-Phenylfuro[2,3-f]acs.orgcentralasianstudies.orgbenzodioxole and its Analogs

The synthesis of benzodioxole derivatives has traditionally relied on multi-step sequences. nih.govresearchgate.networldresearchersassociations.com For instance, methods may involve the Suzuki-Miyaura coupling reaction to form key carbon-carbon bonds or begin with precursors like (6-bromobenzo[d] acs.orgcentralasianstudies.orgdioxol-5-yl)methanol. researchgate.networldresearchersassociations.com While effective, these routes can be lengthy and may not offer the efficiency and atom economy of modern synthetic strategies. Future research should pivot towards exploring more innovative and sustainable synthetic methodologies.

Promising, yet largely unexplored, avenues for the synthesis of 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole and its analogs include:

C-H Activation/Functionalization: Direct C-H activation routes would represent a paradigm shift, allowing for the construction of the furobenzodioxole core or the introduction of the phenyl substituent with greater efficiency. This approach minimizes the need for pre-functionalized starting materials, reducing step counts and waste.

Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control. The precise management of temperature, pressure, and reaction time in microreactors can lead to higher yields and purities, which is particularly beneficial for complex heterocyclic systems.

Photoredox Catalysis: Visible-light-mediated catalysis opens up novel reaction pathways under mild conditions. This methodology could be applied to forge key bonds within the 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole structure, potentially enabling transformations that are challenging with traditional thermal methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could provide unparalleled stereoselectivity and environmental compatibility. Engineering enzymes to accept the furobenzodioxole scaffold as a substrate is a challenging but highly rewarding long-term goal.

Table 1: Comparison of Traditional and Potential Unexplored Synthetic Routes
MethodologyGeneral ApproachPotential AdvantagesAssociated Challenges
Traditional Multi-step SynthesisLinear sequence involving functional group interconversions and classical coupling reactions. researchgate.networldresearchersassociations.comWell-established and reliable for small-scale synthesis.Lower overall yield, more waste, labor-intensive.
C-H ActivationDirect formation of C-C or C-heteroatom bonds on the core structure.Increased atom economy, reduced step count.Achieving high regioselectivity can be difficult.
Flow ChemistrySynthesis in continuous-flow microreactors.Enhanced safety, scalability, and reproducibility.Requires specialized equipment and process optimization.
Photoredox CatalysisUsing light to drive chemical reactions via a catalyst.Mild reaction conditions, access to unique reactive intermediates.Substrate scope can be limited; catalyst cost.

Advanced Spectroscopic Methodologies for Dynamic Processes in 6-Phenylfuro[2,3-f]acs.orgcentralasianstudies.orgbenzodioxole

The characterization of novel benzodioxole derivatives has been robustly supported by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm molecular structure. ssrn.comnih.gov However, these methods typically provide a static picture of the molecule. To understand its function, particularly in biological systems, it is crucial to investigate its dynamic behavior.

Future studies should employ advanced spectroscopic techniques to probe the dynamic processes of 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole:

2D and Multi-dimensional NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate through-space interactions, providing insights into the compound's preferred conformation in solution and its interactions with other molecules.

Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can monitor the excited-state dynamics of the molecule upon light absorption. Given the conjugated π-system of the furobenzodioxole core, understanding its photophysical properties could open doors to applications in photochemistry or materials science.

Raman Spectroscopy: This method can provide detailed vibrational information, complementing IR spectroscopy, and can be particularly useful for studying the molecule's behavior in aqueous environments, which is relevant for biological studies. researchgate.net

Circular Dichroism (CD) Spectroscopy: If chiral analogs of the compound are synthesized, CD spectroscopy would be essential for confirming their stereochemistry and studying their interactions with chiral biological macromolecules like proteins and DNA. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Studying Molecular Dynamics
TechniqueInformation GainedPotential Application for 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole
2D NMR (e.g., NOESY)Conformational analysis and intermolecular interactions. centralasianstudies.orgDetermining the 3D structure in solution and mapping binding sites with biological targets.
Transient Absorption SpectroscopyExcited-state lifetimes and relaxation pathways.Evaluating potential for photosensitizing or optical material applications.
Raman SpectroscopyVibrational modes and molecular structure. researchgate.netStudying subtle structural changes upon binding or environmental changes.
Circular Dichroism (CD)Chirality and secondary structure of macromolecules. researchgate.netAnalyzing interactions of chiral analogs with proteins or DNA.

Integration of Machine Learning and AI in 6-Phenylfuro[2,3-f]acs.orgcentralasianstudies.orgbenzodioxole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science. mdpi.comresearchgate.net These computational tools can dramatically accelerate the research and development cycle for novel compounds like 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole.

Key areas for the integration of AI/ML include:

Retrosynthesis Prediction: AI-powered retrosynthesis software can propose novel and efficient synthetic routes that may not be obvious to human chemists, potentially overcoming synthetic bottlenecks. acs.orgnih.gov These tools analyze vast reaction databases to identify the most plausible pathways for creating the target molecule and its analogs. nih.gov

Property Prediction and Virtual Screening: ML models can be trained to predict the physicochemical properties, biological activities, and potential toxicity of novel analogs of 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole before they are synthesized. mdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired activity profile. By learning from the structural features of known active compounds, these models could generate novel furobenzodioxole derivatives optimized for specific biological targets. mdpi.com

Table 3: Applications of AI and Machine Learning in Furobenzodioxole Research
AI/ML ApplicationFunctionImpact on Research
Retrosynthesis PlanningGenerates and evaluates potential synthetic pathways. acs.orgAccelerates the discovery of efficient and cost-effective syntheses.
Quantitative Structure-Activity Relationship (QSAR)Predicts biological activity based on molecular structure.Prioritizes synthesis of the most promising analogs.
Generative ModelsDesigns novel molecular structures with desired properties. mdpi.comExpands the chemical space of potential therapeutic agents or materials.
Predictive ToxicologyEstimates potential toxicity profiles of new compounds.Reduces late-stage failures by identifying problematic structures early.

Deeper Exploration of Specific Molecular Mechanisms of Action for 6-Phenylfuro[2,3-f]acs.orgcentralasianstudies.orgbenzodioxole

The benzodioxole scaffold is present in numerous bioactive compounds, exhibiting activities ranging from anticancer to anti-inflammatory effects. nih.govresearchgate.netresearchgate.net Some related furo-heterocyclic systems have been shown to exert their effects, such as cytotoxicity, through mechanisms like DNA alkylation. nih.gov However, the specific molecular targets and mechanisms of action for 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole remain largely uncharacterized.

A multi-pronged approach is necessary for a deeper mechanistic exploration:

Target Identification: Unbiased screening methods such as chemical proteomics (e.g., activity-based protein profiling) can be used to identify the direct protein targets of the compound within a cell.

Pathway Analysis: Once a target is identified, transcriptomics (RNA-seq) and proteomics can reveal the downstream signaling pathways that are modulated by the compound, providing a systems-level view of its biological effects.

Structural Biology and Molecular Modeling: Techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the compound bound to its target protein. This experimental data, combined with molecular docking and molecular dynamics simulations, can provide atomic-level insights into the binding mode and the basis of its activity. ssrn.com

Biophysical Assays: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target, validating the biological relevance of the interaction.

Emerging Applications of Furobenzodioxole Derivatives in Novel Scientific Domains

While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique electronic and structural features of the furobenzodioxole scaffold suggest potential applications in other scientific fields.

Future research could explore these emerging domains:

Materials Science: The planar, conjugated structure of 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole makes it a candidate for investigation as an organic semiconductor. Derivatives could be synthesized and evaluated for their charge-transport properties for potential use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Chemical Biology: Functionalized furobenzodioxole derivatives could be developed as fluorescent probes. The inherent fluorescence of the conjugated system could be modulated by its environment or by binding to specific analytes, enabling its use in cellular imaging to visualize biological processes.

Agrochemicals: The 1,3-benzodioxole (B145889) moiety is a key component in some natural and synthetic pesticides. wikipedia.org Novel derivatives of 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole could be screened for herbicidal or insecticidal activity, potentially leading to the development of new crop protection agents.

Challenges and Opportunities in the Comprehensive Study of 6-Phenylfuro[2,3-f]acs.orgcentralasianstudies.orgbenzodioxole

The comprehensive study of 6-Phenylfuro[2,3-f] acs.orgcentralasianstudies.orgbenzodioxole presents both significant challenges and exciting opportunities.

Challenges:

Synthetic Complexity: The development of efficient, scalable, and regioselective synthetic routes for novel analogs can be a substantial hurdle. rsc.org

Mechanism Deconvolution: Elucidating a specific molecular mechanism of action in a complex biological system is often a long and arduous process, requiring a wide array of experimental techniques.

Limited Commercial Availability: The lack of readily available starting materials or the compound itself necessitates custom synthesis, which can be time-consuming and costly.

Interdisciplinary Expertise: A thorough investigation requires a convergence of expertise from synthetic chemistry, computational science, spectroscopy, and various fields of biology.

Opportunities:

Novel Chemical Scaffolds: The furobenzodioxole core represents a relatively underexplored chemical space, offering the potential to discover compounds with novel biological activities or material properties. nih.gov

Therapeutic Potential: Given the broad bioactivity of related structures, there is a significant opportunity to develop new therapeutic agents for a range of diseases. researchgate.netmdpi.com

Technological Advancement: The application of cutting-edge technologies like AI-driven synthesis planning, high-throughput screening, and advanced spectroscopy can overcome many of the traditional challenges and accelerate the pace of discovery. digitellinc.com

Fundamental Scientific Insight: Studying the structure-activity relationships and dynamic processes of this molecule can contribute to a more fundamental understanding of how small molecules interact with complex systems, with implications far beyond this specific compound.

Q & A

Q. What are the common synthetic methodologies for 6-Phenylfuro[2,3-f][1,3]benzodioxole and its derivatives?

Answer: The synthesis of this compound derivatives often involves multi-step reactions, including:

  • One-pot pseudo three-component methods for constructing fused benzodioxole-furan systems, as demonstrated in the synthesis of 3-alkoxybenzofurans using alkoxy-substituted precursors and catalytic conditions .
  • Substitution reactions with halogens (e.g., chlorine) under controlled solvent conditions to introduce functional groups .
  • Spirocyclization strategies , as seen in analogs like fumoxicillin, which utilize trifluoromethyl furan moieties to form complex fused-ring systems .

Q. Key Table: Reaction Optimization Parameters

Reaction TypeReagents/CatalystsConditionsYield Range
SubstitutionCl₂, DCMRT, 12h52–70%
SpirocyclizationNaH, PMB-Cl80°C, 8h84%

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions and ring fusion. For example, distinct shifts for benzodioxole protons (δ 5.8–6.3 ppm) and furan oxygen adjacency (δ 4.5–5.5 ppm) are diagnostic .
  • ESI-HRMS : Validates molecular formula and isotopic patterns, particularly for trifluoromethyl-containing derivatives .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as applied to spirocyclic analogs .

Advanced Research Questions

Q. How can researchers reconcile contradictions in bioactivity data between this compound and its structural analogs?

Answer: Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility, impacting bioavailability .
  • Target selectivity : Comparative studies with benzothiazoles show that the furan oxygen in benzodioxole derivatives facilitates π-stacking with aromatic residues in enzyme active sites, altering binding kinetics .
  • Methodological variability : Differences in assay conditions (e.g., pH, solvent) can skew IC₅₀ values. Standardizing protocols using NIST reference data improves reproducibility .

Q. Key Table: Bioactivity Comparison

CompoundTarget EnzymeIC₅₀ (µM)Notes
This compoundCYP3A412.3High metabolic stability
Benzothiazole analogCYP3A48.7Lower solubility

Q. What computational strategies validate the interaction mechanisms of this compound with biological targets?

Answer:

  • Docking simulations : Identify preferred binding conformations with receptors like auxin response proteins, highlighting hydrogen-bond interactions with the benzodioxole oxygen atoms .
  • MD simulations : Assess stability of ligand-receptor complexes over time, particularly for trifluoromethyl derivatives, which exhibit enhanced hydrophobic interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, OCH₃) with antimicrobial potency, guiding derivative design .

Q. How do reaction conditions influence the regioselectivity of benzodioxole functionalization?

Answer: Regioselectivity is governed by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the electron-rich furan ring .
  • Catalyst choice : Palladium catalysts enable cross-coupling at the phenyl group, while Brønsted acids promote ring-opening reactions .
  • Temperature : Higher temperatures (80–100°C) drive spirocyclization but risk side-product formation in multi-step syntheses .

Q. What are the challenges in scaling up benzodioxole derivatives for preclinical studies?

Answer: Critical issues include:

  • Purification complexity : Fused-ring systems often require chromatography or recrystallization, which are low-yield at scale .
  • Stability under physiological conditions : Derivatives with labile ether linkages (e.g., dioxole rings) may degrade in serum, necessitating prodrug strategies .
  • Toxicity screening : Metabolites of trifluoromethyl groups (e.g., CF₃ → COOH) require rigorous hepatotoxicity profiling .

Q. How can structural modifications enhance the pharmacokinetic profile of benzodioxole-based compounds?

Answer:

  • Lipophilicity adjustments : Introducing hydrophilic groups (e.g., -SO₃H) improves solubility but may reduce blood-brain barrier penetration .
  • Pro-drug design : Acetylated derivatives of hydroxylated benzodioxoles enhance oral bioavailability .
  • Steric shielding : Bulky substituents (e.g., p-methoxybenzyl) protect metabolically sensitive sites .

Q. Table 1: Physical Properties of Key Derivatives

CompoundBoiling Point (°C)Density (g/cm³)
This compound304.1 (predicted)1.26 (20°C)
5-(2-Cyclopropylethynyl)-1,3-benzodioxole298.51.31

Q. Table 2: Biological Activity Metrics

DerivativeTarget (IC₅₀)LogPSolubility (mg/mL)
Chloro-substituted15.2 µM3.80.12
Methoxy-substituted22.4 µM2.10.89

Q. Methodological Notes

  • Prioritize NMR and HRMS for structural validation to avoid misassignment of fused-ring systems.
  • Use standardized bioassay protocols (e.g., NIST guidelines) to ensure data comparability .
  • Computational models should incorporate solvent effects to improve docking accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.